molecular formula C23H27NO4 B2870238 N-Fmoc-N-hexyl-glycine CAS No. 1374785-50-8

N-Fmoc-N-hexyl-glycine

Cat. No.: B2870238
CAS No.: 1374785-50-8
M. Wt: 381.472
InChI Key: KKOUKNUFSDJJBV-UHFFFAOYSA-N
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Description

Evolution and Significance of N-Substituted Glycine (B1666218) Derivatives in Contemporary Organic Chemistry

N-substituted glycine derivatives represent a significant class of non-proteinogenic amino acids that have garnered substantial interest in organic chemistry. Glycine, the simplest proteinogenic amino acid, provides a versatile scaffold for chemical modification. nih.govresearchgate.netacs.org By substituting one of the protons on the nitrogen atom with various organic groups (N-substitution), chemists can create a vast library of building blocks with tailored properties. nih.govresearchgate.netacs.orgacs.org

The evolution of these derivatives is closely linked to the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability against enzymatic degradation and improved cell permeability. nih.govfrontiersin.orgnih.govscispace.comnih.gov Oligomers of N-substituted glycines, known as peptoids, are a prominent class of peptidomimetics first reported in the early 1990s. nih.govpnas.org Unlike peptides, where side chains are attached to the alpha-carbon, peptoids have their side chains appended to the backbone nitrogen atom. nih.govnih.gov This structural alteration prevents the formation of backbone hydrogen bonds and removes the inherent chirality of the glycine core, leading to unique conformational flexibility. nih.govacs.org

The significance of N-substituted glycine derivatives lies in their modularity. pnas.orgnih.gov A wide array of chemical functionalities can be introduced via the N-substituent, allowing for the creation of chemically diverse libraries of molecules. pnas.orgacs.org This diversity is a cornerstone of modern drug discovery, where large compound libraries are screened for biological activity. pnas.org Furthermore, these derivatives are instrumental in materials science for creating functional polymers and nanomaterials. nih.govchemimpex.comresearchgate.net

Positioning of N-Fmoc-N-hexyl-glycine as a Pivotal Non-Natural Amino Acid Building Block

This compound is a prime example of a non-natural amino acid building block designed for use in solid-phase synthesis, particularly for the construction of peptoids. nih.govresearchgate.net Its structure is optimized for this purpose. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, which is a standard and crucial component in modern solid-phase peptide and peptoid synthesis. chemimpex.comsigmaaldrich.commdpi.com Its use allows for the iterative and controlled addition of monomers to a growing oligomer chain on a solid support. mdpi.compnas.org

The hexyl group attached to the nitrogen atom serves as the side chain. This simple, linear, and hydrophobic alkyl chain can influence the physicochemical properties of the final peptoid, such as its solubility and ability to interact with biological membranes or hydrophobic pockets in proteins. nih.govresearchgate.netacs.org The choice of a hexyl group allows researchers to systematically study the effects of hydrophobicity on the structure and function of the resulting oligomer.

The combination of the Fmoc protecting group and the hexyl side chain makes this compound a ready-to-use monomer for the "submonomer" method of solid-phase peptoid synthesis. nih.govacs.org This method involves a two-step cycle: acylation with a haloacetic acid, followed by nucleophilic displacement of the halide by a primary amine (in this case, hexylamine (B90201) would be used to generate the N-hexylglycine residue in situ). However, having the pre-formed Fmoc-protected N-hexyl-glycine monomer allows for an alternative approach using standard coupling reagents, which can be advantageous in certain synthetic strategies. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1374785-50-8 cymitquimica.comchemicalbook.com
Molecular Formula C₂₃H₂₇NO₄
Molecular Weight 381.472 g/mol cymitquimica.com
Purity ~97% cymitquimica.com
InChI Key KKOUKNUFSDJJBV-UHFFFAOYSA-N cymitquimica.com

This interactive table provides a summary of key data for this compound.

Research Trajectories and Academic Impact of this compound Studies

The research trajectories involving this compound are intrinsically linked to the broader fields of peptidomimetics and materials science. The academic impact of this compound stems from its role as a tool to explore fundamental questions of molecular recognition, self-assembly, and biological activity.

A major research trajectory is the use of this compound and similar N-alkylated glycine monomers in the creation of peptoid libraries for drug discovery. nih.govpnas.org By systematically varying the sequence and composition of peptoid oligomers, researchers can identify "lead compounds" with high affinity and selectivity for specific biological targets, such as protein receptors or enzymes. nih.govnih.gov The proteolytic stability of the peptoid backbone makes these compounds particularly attractive as potential therapeutics. nih.govacs.org The hexyl side chain of this compound allows for the introduction of a defined hydrophobic element, which is critical for interactions with many biological targets. nih.govresearchgate.net

Another significant research direction is in materials science. The ability of peptoids to be synthesized with precise sequence control allows for the design of polymers that can self-assemble into well-defined nanostructures, such as nanosheets, nanotubes, and micelles. nih.gov this compound, with its hydrophobic side chain, can be incorporated into these sequences to drive and control the self-assembly process through hydrophobic interactions. These nanostructures have potential applications in areas like biosensors, drug delivery systems, and catalysis. chemimpex.comresearchgate.net

The academic impact is also evident in fundamental studies of polymer chemistry and structural biology. Peptoids serve as a simplified model system for understanding how sequence information dictates the three-dimensional structure and function of a polymer. nih.gov By incorporating monomers like this compound, scientists can systematically probe how side chain properties, such as hydrophobicity and steric bulk, influence the conformational preferences of the polymer backbone. acs.org This contributes to a deeper understanding of molecular folding, which is a central theme in chemistry and biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUKNUFSDJJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Fmoc N Hexyl Glycine and Its Analogs

Classical and Modern Synthetic Routes to N-Fmoc-N-hexyl-glycine

The preparation of this compound fundamentally involves the N-alkylation of glycine (B1666218) followed by the protection of the resulting secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.

Batch Synthesis Protocols and Optimizations

Batch synthesis represents the most conventional approach for producing this compound. A common strategy involves a two-step process. The first step is the synthesis of the N-hexyl-glycine precursor. This is typically achieved through the reaction of a glycine ester with hexylamine (B90201) or by reductive amination of a glyoxylate (B1226380) with hexylamine.

Following the formation of N-hexyl-glycine, the secondary amine is protected using an Fmoc-reagent. A widely used method for this transformation is the Schotten-Baumann reaction, where N-hexyl-glycine is treated with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in a biphasic system of dioxane and water or in a solvent like N,N-dimethylformamide (DMF). researchgate.nettotal-synthesis.com An alternative and often preferred reagent is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can minimize the formation of dipeptide impurities that are sometimes observed with the use of Fmoc-Cl. ub.edu

Optimization of batch synthesis often focuses on reaction conditions such as temperature, reaction time, and the choice of base and solvent to maximize yield and purity. For instance, conducting the Fmoc protection at controlled temperatures can help to minimize side reactions.

Table 1: Representative Batch Synthesis Protocol for N-Fmoc Protection

StepReagentSolventConditionsPurpose
1N-hexyl-glycineAqueous base (e.g., NaHCO₃ solution)Stirring at room temperatureDeprotonation of the carboxylic acid and amine
2Fmoc-Cl or Fmoc-OSuDioxane or DMFSlow addition to the reaction mixtureIntroduction of the Fmoc protecting group
3StirringRoom Temperature2-12 hoursCompletion of the reaction
4AcidificationDilute HClpH adjustment to ~2-3Protonation of the carboxylate to allow for extraction
5ExtractionEthyl acetateSeparation of the product from the aqueous phaseIsolation of the crude product
6PurificationRecrystallization or column chromatography-To obtain the final high-purity product

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technique for the production of fine chemicals, including protected amino acids and their derivatives. This methodology offers advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scaling-up.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of peptoids, which are oligomers of N-substituted glycines. luxembourg-bio.comsigmaaldrich.com The application of microwave irradiation can dramatically reduce reaction times for both the coupling of amino acids and the deprotection steps in solid-phase peptide synthesis (SPPS). luxembourg-bio.com

Advanced Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is a cornerstone of modern peptide and peptidomimetic synthesis. The Fmoc group is particularly valued for its base-lability, which allows for mild deprotection conditions that are orthogonal to many other acid-labile protecting groups.

Mechanisms of Fmoc Protection and Deprotection in this compound Precursors

Fmoc Protection: The protection of the secondary amine of N-hexyl-glycine with an Fmoc group typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-hexyl-glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent (Fmoc-Cl or Fmoc-OSu). total-synthesis.com In the case of Fmoc-Cl, the chloride ion is the leaving group, while for Fmoc-OSu, N-hydroxysuccinimide is the leaving group. The presence of a base is crucial to neutralize the acid generated during the reaction and to maintain the nucleophilicity of the amine. total-synthesis.com

Fmoc Deprotection: The deprotection of the Fmoc group is a base-catalyzed elimination reaction, typically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. springernature.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, most commonly a secondary amine like piperidine (B6355638). springernature.comwikipedia.org This generates a stabilized carbanion (a fluorenyl anion). Subsequently, the molecule undergoes β-elimination, leading to the cleavage of the C-O bond and the release of the free secondary amine of the N-hexyl-glycine residue and dibenzofulvene (DBF). The base used for deprotection, such as piperidine, also acts as a scavenger for the liberated DBF, forming a stable adduct and preventing its reaction with the newly deprotected amine. wikipedia.org

Orthogonal Protecting Group Architectures for Complex Derivatization

Orthogonal protecting groups are essential for the synthesis of complex molecules where multiple functional groups need to be selectively manipulated. iris-biotech.deorganic-chemistry.org In the context of this compound and its analogs, an orthogonal strategy allows for the selective deprotection of one group while others remain intact. biosynth.com

The Fmoc group, being base-labile, is orthogonal to acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group and tert-butyl (tBu) esters and ethers. total-synthesis.comiris-biotech.de This orthogonality is fundamental in Fmoc-based solid-phase peptide synthesis (SPPS). wikipedia.org For example, in the synthesis of N-Fmoc-(6-Boc-aminohexyl)glycine, the Boc group protects a primary amine on the hexyl side chain. nih.gov This allows for the selective removal of the Fmoc group from the backbone nitrogen with piperidine to enable peptide chain elongation, while the Boc group on the side chain remains protected. The Boc group can then be removed at a later stage using acidic conditions, such as with trifluoroacetic acid (TFA), to allow for further derivatization at the side chain. iris-biotech.de

This strategy enables the synthesis of branched or cyclic peptides, as well as the attachment of various functionalities to the side chains of the N-alkylated glycine units. Other protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group, which is removable by hydrogenolysis, can also be incorporated into an orthogonal protection scheme with the Fmoc group, although it is considered quasi-orthogonal as it can also be cleaved under some conditions used for Fmoc removal. total-synthesis.com

Table 2: Common Orthogonal Protecting Groups used with Fmoc

Protecting GroupChemical StructureCleavage ConditionsOrthogonal to Fmoc?
Boc (tert-butyloxycarbonyl)-(C=O)O-C(CH₃)₃Strong Acid (e.g., TFA)Yes
tBu (tert-butyl)-C(CH₃)₃Strong Acid (e.g., TFA)Yes
Cbz (Benzyloxycarbonyl)-(C=O)O-CH₂-PhHydrogenolysis (H₂, Pd/C)Quasi-orthogonal
Trt (Trityl)-C(Ph)₃Mild AcidYes

Stereoselective and Asymmetric Synthesis of N-Alkylglycine Enantiomers

The synthesis of specific enantiomers of N-alkylated amino acids like N-hexyl-glycine is crucial for their application in peptide and medicinal chemistry. Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.eduwikipedia.org Asymmetric synthesis, a subset of stereoselective synthesis, involves creating a new chiral center in a molecule to produce an excess of one enantiomer from an achiral or racemic starting material. msu.eduethz.ch Two primary strategies are employed for obtaining single enantiomers of N-alkylglycines: direct asymmetric alkylation and the resolution of racemic mixtures.

A powerful and widely used method for the direct asymmetric synthesis of α-amino acids involves the alkylation of chiral nucleophilic glycine equivalents. ucj.org.ua A prominent example is the use of Ni(II) complexes derived from a glycine Schiff base and a chiral ligand. researchgate.netacs.org In this approach, the glycine is complexed to a Ni(II) metal center along with a chiral auxiliary, often a ligand derived from proline. mdpi.com This complex creates a sterically defined environment around the glycine's α-carbon.

The general process can be outlined as follows:

Complex Formation: A chiral ligand, glycine, and a Ni(II) salt react in the presence of a base to form a square-planar chiral glycine-Ni(II) complex with high yield. acs.org

Asymmetric Alkylation: The complex's glycine methylene (B1212753) group is highly reactive. acs.org It can be deprotonated by a base (e.g., NaOMe, KOH) and subsequently alkylated with an electrophile, such as a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane), to introduce the N-hexyl group. The chiral ligand on the complex directs the approach of the alkylating agent, resulting in the formation of one diastereomer in significant excess. ucj.org.uaresearchgate.net This reaction often proceeds with exceptionally high diastereoselectivity (~99:1). acs.org

Decomplexation and Protection: The alkylated product is then disassembled, typically under acidic conditions, to release the N-hexyl-glycine and recover the chiral auxiliary for potential recycling. mdpi.com The resulting free amino acid is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final this compound enantiomer. researchgate.netmdpi.com

This methodology has been successfully applied to the synthesis of various tailor-made amino acids, demonstrating its versatility. ucj.org.uaacs.org For instance, the asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid was achieved on a large scale using this technique with high yield and diastereomeric excess. mdpi.com Similarly, N-Fmoc-(S)-7-aza-tryptophan was synthesized with excellent diastereoselectivity (only one isomer detected) via the alkylation of a chiral glycine-Ni(II) complex. researchgate.net

Table 1: Key Features of Asymmetric Alkylation via Chiral Ni(II) Complex

ParameterDescriptionTypical Findings/ConditionsReferences
Chiral AuxiliaryA chiral ligand that complexes with Ni(II) and glycine to direct stereochemistry.Proline-derived Schiff bases; Axially chiral tridentate Hamari ligands. acs.orgmdpi.com
Alkylation ReagentAn electrophile used to introduce the desired alkyl group. For the target compound, this would be a hexyl halide.Alkyl halides (e.g., CF₃–CH₂–I, benzyl (B1604629) bromides). The protocol is general for various alkylating agents. ucj.org.uamdpi.com
BaseUsed to deprotonate the glycine α-carbon for alkylation.Potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe) in solvents like methanol (B129727) (MeOH) or dimethylformamide (DMF). acs.orgmdpi.com
DiastereoselectivityThe degree of preference for the formation of one diastereomer over others.Typically very high, often >99% de, resulting in a product that is essentially a single isomer. researchgate.netmdpi.com
YieldThe efficiency of the chemical reaction.Good to excellent yields are reported for the alkylation step (e.g., 74-80%). researchgate.netmdpi.com

An alternative to direct asymmetric synthesis is the chiral resolution of a racemic mixture. ethz.ch This involves preparing a 50:50 mixture of both enantiomers of N-hexyl-glycine (followed by Fmoc protection) and then separating them. Common resolution techniques include:

Diastereomeric Salt Formation: The racemic N-hexyl-glycine (or a derivative) is reacted with a pure chiral resolving agent (e.g., a chiral acid or base like N-acetyl-L-leucine or a derivative of tartaric acid) to form two diastereomeric salts. google.comcrysforma.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer is recovered by removing the resolving agent.

Preparative Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column to separate enantiomers. grafiati.commdpi.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method can provide high enantiomeric purity (>98% ee). mdpi.com

Isolation and Purification Techniques for Research-Grade this compound

Achieving research-grade purity for this compound requires a meticulous multi-step purification process to remove unreacted starting materials, reagents, and side products. The typical procedure after the synthesis involves extraction, optional chromatography, and final crystallization.

The initial work-up often begins with an aqueous extraction . A standard protocol for Fmoc-protected amino acids involves dissolving the crude reaction mixture in a solvent like ethyl acetate. thermofisher.com This organic solution is then washed sequentially with an acidic solution (e.g., 10% aqueous HCl) to remove any basic impurities, followed by water and brine (saturated aqueous NaCl) to remove water-soluble impurities and salts. thermofisher.com The pH of the aqueous layer is carefully controlled during these steps to ensure the desired compound remains in the organic phase. thermofisher.com

If significant impurities remain after extraction, column chromatography on silica (B1680970) gel may be employed. arkat-usa.org While some synthetic methods are clean enough to not require this step, it is a powerful tool for separating compounds with different polarities. arkat-usa.org A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column.

The final and most critical step for obtaining highly pure, crystalline material is recrystallization . The crude product, after being dried over an agent like magnesium sulfate (B86663) (MgSO₄) and evaporated, is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly. thermofisher.comresearchgate.net As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. ajpamc.comajpamc.com The choice of solvent is critical and is determined empirically. Common solvent systems for Fmoc-amino acids include ethyl acetate/hexane, toluene, or isopropyl alcohol. thermofisher.comajpamc.comajpamc.com The resulting crystals are then filtered, washed with a cold solvent, and dried under vacuum to yield the purified product. ajpamc.comajpamc.com

The purity of the final this compound is confirmed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to ensure it meets the standards for research-grade material. acs.orgnih.gov

Table 2: General Purification Protocol for Fmoc-Amino Acids

StepPurposeTypical Reagents/SolventsReferences
Aqueous Work-up/ExtractionTo remove water-soluble impurities, unreacted reagents, and salts.Ethyl acetate, 10% HCl (aq), H₂O, Brine (NaCl solution). thermofisher.com
DryingTo remove residual water from the organic solvent before evaporation.Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). thermofisher.comacs.org
RecrystallizationFinal purification step to obtain a highly pure, crystalline solid.Hexane/Ethyl acetate, Toluene, Isopropyl Alcohol. thermofisher.comajpamc.comajpamc.com
Final DryingTo remove all traces of solvent from the final product.Drying under vacuum, often at a slightly elevated temperature (e.g., 50°C). ajpamc.comajpamc.com

N Fmoc N Hexyl Glycine As a Modular Building Block in Advanced Organic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of N-substituted glycine (B1666218) (NSG) oligomers, also known as peptoids, has become a significant area of research, and N-Fmoc-N-hexyl-glycine is a key monomer in these syntheses. mdpi.comresearchgate.net The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is commonly employed, where the Fmoc group provides temporary protection of the N-terminus. nih.govgoogle.com

Two primary methods exist for incorporating NSG units like this compound into a growing chain on a solid support: the monomer approach and the sub-monomer approach. nih.govmdpi.com

Monomer Approach: This method involves the direct coupling of the pre-synthesized this compound monomer onto the resin-bound peptide chain. mdpi.com This is analogous to standard Fmoc-SPPS.

Sub-monomer Approach: This two-step process first involves acylation of the resin-bound amine with a haloacetic acid (e.g., bromoacetic acid), followed by nucleophilic displacement of the halide by an amine (in this case, hexylamine). nih.gov

While the sub-monomer approach offers flexibility in introducing diverse side chains from readily available amines, the monomer approach using this compound is often preferred for its efficiency and economy when incorporating specific, pre-determined residues. acs.org

The incorporation of this compound into a peptide sequence is a strategic choice to modulate the resulting molecule's properties. As a tertiary amine, the nitrogen atom in the N-hexyl-glycine residue is less sterically hindered than in many other N-alkylated amino acids, which generally facilitates the coupling reaction. chempep.com The absence of a backbone N-H hydrogen bond donor in the N-hexyl-glycine unit disrupts the formation of secondary structures like β-sheets, which can otherwise lead to peptide aggregation and "difficult sequences" during SPPS. ub.edu This disruption can improve the solvation of the growing chain and enhance the efficiency of subsequent synthesis steps. sigmaaldrich.com

The process for peptide chain elongation using this compound via the monomer method on a solid support follows a standard cycle:

Fmoc Deprotection: The Fmoc group of the terminal amino acid on the resin is removed, typically using a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edu This exposes the free amine for the next coupling step.

Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.

Coupling: The this compound monomer is activated and coupled to the free amine on the resin.

Washing: The resin is washed again to remove unreacted reagents and byproducts, completing the cycle and elongating the peptide chain by one residue.

The efficiency of coupling this compound, like any amino acid in SPPS, is critical for achieving a high yield of the desired full-length peptide. The kinetics of both the coupling and deprotection steps are pseudo-first-order. chemrxiv.org Several factors influence the reaction efficiency:

Coupling Reagents: The choice of coupling reagent is crucial. While standard carbodiimides can be used, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed, especially for sterically hindered couplings, to ensure high efficiency. chempep.com

Reaction Conditions: Factors such as reagent concentration, reaction time, temperature, and mixing method significantly impact kinetics. chemrxiv.org Microwave-assisted SPPS, for instance, can accelerate reactions by increasing both diffusion and reaction rates. nih.gov

Monitoring: To ensure high efficiency, reaction completion is often monitored. The Kaiser test is a common method for detecting free primary amines, but it is not suitable for secondary amines like N-hexyl-glycine. iris-biotech.de Alternative tests, such as the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, can be used. iris-biotech.de The release of the Fmoc group during deprotection can also be quantified by UV spectroscopy to monitor the progress of the synthesis. iris-biotech.de

The coupling of N-substituted amino acids can sometimes be slower than their α-amino acid counterparts. However, N-alkyl glycines are generally less sterically demanding than other N-alkylated residues, leading to relatively efficient couplings. nih.govresearchgate.net

Table 1: Common Coupling Reagents Used in SPPS

Reagent Name Full Name Typical Application
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly efficient, often used for difficult or sterically hindered couplings. chempep.com
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate A common and effective coupling reagent for standard SPPS.
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate A phosphonium-based reagent, particularly useful for hindered couplings. chempep.com
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole A classic and cost-effective carbodiimide-based activation method. chempep.com

Applications in Solution-Phase Synthetic Transformations

While SPPS is dominant, this compound is also a valuable building block in solution-phase synthesis. Solution-phase peptide synthesis (SPPS) can be advantageous for large-scale production or for sequences that are particularly challenging on solid support. ub.eduuu.nl In this approach, coupling and deprotection reactions are carried out in solution, with purification of the intermediate product after each step.

The use of the Fmoc protecting group is well-adapted to solution-phase synthesis. acs.org The general workflow involves:

Coupling of an N-terminally protected peptide with the C-terminally protected this compound (or vice-versa).

Purification of the resulting protected peptide fragment.

Selective deprotection of either the N-terminus (Fmoc removal by a base like piperidine) or the C-terminus to allow for further chain elongation.

One significant application is in the synthesis of peptide-DNA conjugates for DNA-encoded libraries (DECLs), where solution-phase conditions are often required. acs.org this compound can be incorporated into peptide fragments that are later conjugated to other molecules, such as heterocycles or bioactive compounds, in solution-phase schemes. nih.govgoogle.com

Diversification Strategies via Functionalization of the N-Hexyl Moiety

The N-hexyl group of this compound is not merely a passive lipophilic spacer; it provides a handle for chemical diversification. By starting with a functionalized hexylamine (B90201) or by modifying the hexyl chain post-synthesis, a wide array of functionalities can be introduced.

A key strategy involves synthesizing monomers where the hexyl chain is terminated with a protected functional group. For example, the synthesis of N-Fmoc-(6-Boc-aminohexyl)glycine has been reported. nih.gov In this molecule, the terminal amino group on the hexyl chain is protected with a Boc group. After incorporation into a peptide and removal of the Boc group (under acidic conditions orthogonal to Fmoc removal), this terminal amine can be used for further conjugation, cyclization, or labeling.

Other examples from related N-substituted glycines demonstrate the potential for diversification:

Terminal Alkenes/Alkynes: Synthesizing monomers with terminal double or triple bonds, such as (S)-N-Fmoc-2-(5-hexenyl)glycine or Fmoc-N-(propargyl)-glycine, allows for post-synthetic modification via reactions like olefin metathesis or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). iris-biotech.dewuxiapptec.com

On-Resin Functionalization: Late-stage functionalization can be performed directly on the resin-bound peptide. For instance, methods for the Cα-functionalization of N-arylglycinyl peptides have been developed, suggesting that similar strategies could potentially be adapted to modify the N-alkyl side chain. rsc.org

These strategies allow for the creation of libraries of complex peptidomimetics with tailored properties for applications in drug discovery and materials science.

Synthesis of this compound Conjugates and Probes

The ability to functionalize the N-hexyl moiety makes this compound an excellent platform for creating molecular conjugates and probes. nih.gov By attaching reporter groups such as fluorophores, biotin, or spin labels, researchers can create tools to study biological processes.

The synthesis of such conjugates typically involves a multi-step process:

Synthesis of a derivative of this compound bearing a reactive handle (e.g., an azide, alkyne, or protected amine) at the terminus of the hexyl chain.

Incorporation of this functionalized monomer into a peptide sequence using SPPS.

On-resin or solution-phase conjugation of the desired molecule (e.g., a fluorophore) to the reactive handle on the side chain.

Cleavage from the resin and final deprotection.

This approach has been used to create a wide variety of peptide conjugates. For example, peptides have been conjugated to benzylpiperazine derivatives, oxoazabenzo[de]anthracenes, and other bioactive heterocycles to explore new therapeutic possibilities. nih.gov The synthesis of peptide-oligonucleotide conjugates, often used as research probes or potential therapeutics, also relies on these principles of sequential synthesis and conjugation. google.com

Preparation of Isotope-Labeled N-Fmoc-Glycine Derivatives for Mechanistic and Structural Investigations

Isotope labeling is an indispensable tool in modern chemistry and biology, particularly for mechanistic studies and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. isotope.comsigmaaldrich.com N-Fmoc-glycine derivatives labeled with stable isotopes such as ¹³C, ¹⁵N, and ²H are commercially available or can be synthesized for these purposes. isotope.comisotope.comisotope.com

These labeled amino acids are incorporated into peptides via SPPS in the same manner as their unlabeled counterparts. sigmaaldrich.comresearchgate.net The presence of the isotope provides a specific spectroscopic signal that can be tracked.

NMR Spectroscopy: In NMR, ¹³C and ¹⁵N labeling allows for the site-specific analysis of peptide structure, dynamics, and interactions with other molecules. isotope.comisotope.com For example, incorporating ¹³C and ¹⁵N labeled glycine can help determine backbone dihedral angles and identify intermolecular contacts in protein complexes. sigmaaldrich.com This is particularly powerful in solid-state NMR studies of membrane proteins or amyloid fibrils. sigmaaldrich.com

Mass Spectrometry: In proteomics and metabolomics, peptides synthesized with isotope-labeled amino acids serve as internal standards for accurate quantification of proteins and their post-translational modifications. isotope.com

Infrared (IR) Spectroscopy: Double labeling with ¹³C and ¹⁸O on the carbonyl group of a specific residue allows for isotope-edited IR studies. researchgate.net This technique can probe the local environment and secondary structure of individual residues within a large protein, providing insights into protein folding and function. researchgate.net

The synthesis of these labeled compounds, for instance, N-Fmoc-[¹⁵N]-glycine or N-Fmoc-[¹³C₂, ¹⁵N]-glycine, provides the essential building blocks for these advanced analytical techniques. isotope.comisotope.com

Table 2: Commercially Available Isotope-Labeled N-Fmoc-Glycine Derivatives

Compound Name Isotopic Label(s) Typical Application(s) Reference(s)
N-Fmoc-Glycine-¹⁵N ¹⁵N NMR, Mass Spectrometry isotope.compatsnap.com
N-Fmoc-Glycine-¹³C₂ ¹³C NMR, Mass Spectrometry patsnap.com
N-Fmoc-Glycine-¹³C₂, ¹⁵N ¹³C, ¹⁵N NMR, Proteomics isotope.com
N-Fmoc-Glycine-1-¹³C, ¹⁵N ¹³C, ¹⁵N Biomolecular NMR, Proteomics isotope.com

Role of N Fmoc N Hexyl Glycine in Peptidomimetic and Non Natural Amino Acid Design

Development of Non-Natural Amino Acid Scaffolds Derived from N-Fmoc-N-hexyl-glycine

Beyond its direct use in peptoids, this compound and related N-substituted glycines serve as versatile scaffolds for the synthesis of more complex non-natural amino acids. nih.govnih.gov These derivatives are crucial in medicinal chemistry for creating peptidomimetics with improved potency, selectivity, and pharmacokinetic properties. sigmaaldrich.com The glycine (B1666218) core provides a modular platform that can be elaborated to introduce a wide range of functionalities and structural constraints. nih.govresearchgate.net

N-substituted glycine derivatives are powerful tools for introducing structural diversity into peptide-like molecules. nih.govnih.gov Starting with a basic scaffold like this compound, chemists can design libraries of compounds by varying the N-alkyl substituent. This modularity allows for the systematic exploration of chemical space to optimize biological activity. u-strasbg.fr

Furthermore, these scaffolds can be used to impose conformational restraints. While the basic N-alkylglycine backbone is flexible, modifications can be made to create more rigid structures:

Cyclization : The side chain can be tethered to the backbone or to other side chains to create cyclic structures, which restrict conformational freedom.

Introduction of Bulky or Chiral Groups : As with peptoids, adding sterically demanding groups to the nitrogen atom can lock the backbone into preferred conformations. nih.gov

N-Cyclization : The nitrogen atom itself can be part of a cyclic scaffold, such as in diketopiperazine-based amino acids, creating well-defined helical structures. nih.gov

These strategies are essential for designing molecules that can adopt a specific three-dimensional shape required for binding to a biological target. nih.gov

The N-substituted glycine framework allows for the rational design of non-natural amino acids with specific, pre-determined properties. nih.gov The choice of the N-substituent directly modulates the physicochemical characteristics of the monomer and the resulting oligomer.

N-Substituent GroupProperty ConferredExample Application
N-hexyl Lipophilicity, Hydrophobicity nih.govEnhancing membrane permeability, promoting hydrophobic interactions.
N-(2-carboxyethyl) Acidity, Negative ChargeIncreasing water solubility, mimicking acidic residues like Asp or Glu. acs.org
N-(2-aminoethyl) Basicity, Positive ChargeMimicking basic residues like Lys, facilitating electrostatic interactions. nih.gov
N-aryl Aromaticity, RigidityPromoting π-π stacking interactions, inducing specific secondary structures. nih.gov

By selecting this compound, a researcher is explicitly choosing to introduce a nonpolar and flexible side chain. This design choice can be used to improve a molecule's ability to cross cell membranes or to engage with a hydrophobic binding pocket on a target protein. The synthesis of various N-alkylated glycines with different chain lengths (e.g., propyl, butyl, hexyl, octyl) has been shown to systematically alter properties like lipophilicity and solubility, demonstrating the "tailor-made" nature of this approach. nih.gov

Hybrid Peptide-Peptoid and Other Oligomer Architectures

To combine the advantageous properties of both peptides and peptoids, researchers frequently construct hybrid oligomers, sometimes referred to as "peptomers". semanticscholar.orgnyu.edu These architectures incorporate both natural α-amino acids and N-substituted glycine monomers like N-hexyl-glycine into a single chain. nih.gov The synthesis of these hybrids is streamlined by the use of Fmoc-based solid-phase chemistry, which is compatible with both monomer types. escholarship.orgfrontiersin.org

This hybrid approach allows for the creation of molecules with unique capabilities:

Structural Control and Stability : The peptide portions can provide conformational constraints and hydrogen bonding capabilities to guide folding, while the peptoid sections ensure proteolytic resistance. frontiersin.org

Functional Diversity : The vast chemical space of primary amines available for peptoid synthesis can be combined with the 20 proteinogenic amino acids to create highly diverse and functionalized oligomers. nih.gov

Applications in Bioconjugation and Biomedical Probe Development

The unique structural characteristics of this compound, particularly the presence of the lipophilic hexyl group, make it a valuable building block in the fields of bioconjugation and the development of biomedical probes. Its incorporation into peptide chains can significantly modulate the physicochemical properties of the resulting molecules, leading to enhanced functionality in various biological applications.

The primary role of this compound in this context is to introduce a controlled level of hydrophobicity into a peptide sequence. This is particularly relevant for applications that require interaction with cellular membranes or other lipophilic environments. The hexyl group, a six-carbon aliphatic chain, provides a significant increase in lipophilicity compared to the parent glycine amino acid. This modification can be strategically employed to enhance the cell-penetrating capabilities of peptides, facilitate the targeting of membrane-bound proteins, or to serve as a lipophilic anchor.

Enhancing Cellular Uptake and Membrane Interaction

One of the key applications of this compound is in the design of cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and deliver various molecular cargoes, such as drugs, nucleic acids, or imaging agents, into the cytoplasm. The efficiency of cellular uptake by CPPs is often correlated with their amphipathic nature, possessing both hydrophobic and hydrophilic domains. The incorporation of N-hexyl-glycine can contribute to the formation of a well-defined hydrophobic face in an amphipathic helical peptide, promoting its interaction with the lipid bilayer of the cell membrane.

Research on antimicrobial peptides has shown that a systematic increase in hydrophobicity, for instance by replacing less hydrophobic residues with more hydrophobic ones, can correlate with stronger interactions with lipid membranes. This principle is directly applicable to the use of this compound. By strategically placing this lipophilic amino acid within a peptide sequence, it is possible to enhance its ability to partition into the cell membrane, a critical step for cellular entry.

Furthermore, the N-alkylation of the peptide backbone, as is the case with N-hexyl-glycine, has been shown to increase the proteolytic stability of peptides. This is a crucial advantage for biomedical probes and therapeutic peptides, as it prolongs their half-life in biological systems, allowing for a longer duration of action.

Development of Lipidated Peptides and Biomedical Probes

This compound can also be utilized in the synthesis of lipidated peptides, which are peptides covalently attached to a lipid moiety. These constructs are of significant interest for various biomedical applications, including the development of vaccines, drug delivery systems, and diagnostic probes. The hexyl group can act as a lipid-like tail, enabling the peptide to anchor to cell membranes or lipid-based nanoparticles.

In the context of biomedical probes, the introduction of a hydrophobic moiety like a hexyl group can be used to develop probes that specifically target and interact with membrane proteins or the hydrophobic pockets of enzymes. For example, a fluorescently labeled peptide containing N-hexyl-glycine could be designed to have a higher affinity for a membrane-bound receptor due to favorable hydrophobic interactions.

The synthesis of peptides incorporating this compound is compatible with standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for the α-amino function, allowing for the stepwise assembly of the peptide chain on a solid support. This compatibility ensures that this specialized amino acid can be readily incorporated into a wide variety of peptide sequences.

Table 1: Properties and Potential Applications of this compound in Bioconjugation and Probe Development

PropertyConsequence of Incorporating N-Hexyl-glycinePotential Application
Increased Lipophilicity Enhanced interaction with lipid bilayers and hydrophobic pockets of proteins.Development of cell-penetrating peptides, probes for membrane proteins, and lipidated peptides.
N-Alkylation Increased resistance to proteolytic degradation.Improved in vivo stability of peptide-based drugs and probes.
Fmoc Protection Compatibility with standard solid-phase peptide synthesis (SPPS).Facile incorporation into custom-designed peptide sequences.
Glycine Backbone Provides conformational flexibility to the peptide backbone.Fine-tuning of peptide structure for optimal target binding.

Table 2: Research Findings on Related Lipophilic and N-Alkylated Amino Acids

Research AreaKey FindingsRelevance to this compound
Cell-Penetrating Peptides N-terminal hydrophobic modifications on cationic peptides improve cell uptake and antimicrobial activity.The hexyl group of N-hexyl-glycine can serve as a hydrophobic modification to enhance cell penetration.
Peptide-Membrane Interactions The hydrophobicity of the nonpolar face of amphipathic helical peptides correlates with their helicity and self-associating ability, influencing their interaction with membranes.N-hexyl-glycine can be used to systematically increase the hydrophobicity of a peptide's nonpolar face to optimize membrane interaction.
Proteolytic Stability N-alkylation of the peptide backbone, such as N-methylation, significantly increases resistance to enzymatic degradation.The N-hexyl group is expected to confer enhanced proteolytic stability to peptides containing this residue.

Table 3: Chemical Compounds Mentioned

Advanced Spectroscopic and Structural Characterization of N Fmoc N Hexyl Glycine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-Fmoc-N-hexyl-glycine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the N-fluorenylmethoxycarbonyl (Fmoc) protecting group, the glycine (B1666218) backbone, and the N-hexyl substituent.

A notable characteristic observed in the NMR spectra of Fmoc-protected N-substituted amino acids is the presence of rotamers. chimia.chresearchgate.net This phenomenon arises from the restricted rotation around the carbamate (B1207046) C-N bond, leading to two distinct conformers that are stable on the NMR timescale at room temperature. chimia.ch This can result in the broadening or even doubling of specific signals in the spectrum. To overcome this, high-temperature NMR experiments (e.g., 80-120 °C) are often employed, which increase the rate of rotation around the C-N bond, causing the signals from the two rotamers to coalesce into a single, sharp set of peaks. chimia.chresearchgate.netbeilstein-journals.org

Research Findings: In ¹H NMR spectra, the aromatic protons of the fluorenyl group typically appear as a series of multiplets in the range of 7.30 to 7.90 ppm. chemicalbook.comrsc.org The methylene (B1212753) and methine protons of the Fmoc group (Fmoc-CH₂-O- and Fmoc-CH) resonate at approximately 4.2-4.5 ppm. scienceopen.com The glycine methylene protons (-N-CH₂-COO-) are expected around 4.0 ppm, while the protons of the N-hexyl group would appear in the aliphatic region (approximately 0.8-3.4 ppm). acs.org

In ¹³C NMR spectroscopy, the carbonyl carbons of the carbamate and the carboxylic acid are typically observed at around 156 ppm and 170 ppm, respectively. The aromatic carbons of the Fmoc group resonate between 120 and 145 ppm. scienceopen.com The aliphatic carbons of the hexyl chain and the glycine methylene would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Fmoc Aromatic C-H7.30 - 7.90120.0 - 143.5
Fmoc C-H (methine)~4.25~47.0
Fmoc O-CH₂~4.40~67.0
Glycine N-CH₂~4.05~51.0
Hexyl N-CH₂~3.35~50.0
Hexyl -(CH₂)₄-1.20 - 1.6022.5 - 31.5
Hexyl -CH₃~0.88~14.0
Carbamate C=O-~156.5
Carboxylic Acid C=O-~170.8

Fourier Transform Infrared (FTIR) Spectroscopy for Investigating Molecular Vibrations and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific chemical bonds.

Research Findings: The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of the carboxylic acid group is identified by a broad O-H stretch from approximately 2500 to 3300 cm⁻¹. The N-H stretching vibration, typically seen in secondary amines, is absent due to the tertiary nature of the nitrogen in this N-substituted glycine. However, in studies of co-assembled gels involving Fmoc-amino acids, broad bands around 3400 cm⁻¹ are characteristic of O-H groups involved in interactions. nih.gov

The most prominent features are the carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the urethane (B1682113) (carbamate) group of the Fmoc moiety and another for the carboxylic acid. These typically appear as strong absorptions in the region of 1680-1750 cm⁻¹. rsc.org The aromatic C=C stretching vibrations from the fluorene (B118485) ring of the Fmoc group are observed around 1500-1600 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the hexyl group and the glycine backbone are found just below 3000 cm⁻¹. These spectral features collectively provide a vibrational fingerprint of the molecule. mdpi.comnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid2500 - 3300 (broad)
C-H Stretch (Aromatic)Fmoc Group3000 - 3100
C-H Stretch (Aliphatic)Hexyl & Glycine CH₂2850 - 2960
C=O StretchCarboxylic Acid & Carbamate1680 - 1750
C=C StretchAromatic (Fmoc)1500 - 1600
C-O StretchCarboxylic Acid & Carbamate1220 - 1250

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Purity Profiling

Mass spectrometry (MS) is a critical analytical technique for verifying the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. nih.govnih.gov

Research Findings: The calculated molecular weight of this compound (C₂₃H₂₇NO₄) is 381.47 g/mol . cymitquimica.com In positive ion ESI-MS, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at an m/z value of approximately 382.5. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 404.5 and potassium [M+K]⁺ at m/z 420.6. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure. A characteristic fragmentation pathway for Fmoc-protected amino acids involves the neutral loss of the Fmoc group or related fragments. nih.gov For instance, collision-induced dissociation (CID) of the [M+H]⁺ ion often results in the loss of dibenzofulvene (166 Da) and CO₂ (44 Da), leading to a fragment corresponding to the protonated N-hexyl-glycine. nih.gov This fragmentation pattern provides definitive evidence for the presence of the Fmoc protecting group and the core amino acid structure.

Table 3: Predicted ESI-MS Ions for this compound

Ion SpeciesFormulaPredicted m/z
[M+H]⁺[C₂₃H₂₈NO₄]⁺382.5
[M+Na]⁺[C₂₃H₂₇NO₄Na]⁺404.5
[M+K]⁺[C₂₃H₂₇NO₄K]⁺420.6
[M-H]⁻[C₂₃H₂₆NO₄]⁻380.5

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the standard method for both analyzing the purity of this compound and for its purification on a preparative scale. mdpi.com Due to the hydrophobic nature of the Fmoc and hexyl groups, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation.

Research Findings: In a typical RP-HPLC setup, a C18 stationary phase is used with a mobile phase gradient consisting of water and an organic solvent, such as acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). mdpi.com The compound is retained on the nonpolar column, and its elution is controlled by the increasing concentration of the organic solvent.

Purity analysis is conducted by monitoring the column effluent with a UV detector. The Fmoc group has strong chromophores, leading to significant absorbance at wavelengths around 265 nm and 301 nm, while the peptide-like amide bond absorbs at around 214 nm. mdpi.commdpi.com A pure sample of this compound should yield a single, sharp peak in the chromatogram. The purity can be quantified by integrating the peak area and expressing it as a percentage of the total area of all observed peaks. For preparative work, fractions corresponding to the main peak are collected, and the solvent is removed to yield the purified product. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. While typically used for solid-state materials, XPS analysis of this compound, for instance, when immobilized on a surface, provides detailed chemical information. mdpi.comnih.gov

Research Findings: The high-resolution XPS spectra of this compound would reveal characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). diva-portal.org

C 1s Spectrum: The C 1s region would be complex and could be deconvoluted into several components: C-C/C-H bonds from the aliphatic hexyl chain and aromatic Fmoc group (around 284.8 eV), C-N bonds (around 286.0 eV), C-O bonds from the carbamate ether linkage (around 286.5 eV), and two distinct carbonyl components for the carbamate (O-C=O) and carboxylic acid (N-C=O) at higher binding energies (around 288-289 eV). diva-portal.orgresearchgate.net

O 1s Spectrum: The O 1s spectrum is expected to show two main peaks corresponding to the carbonyl oxygens (C=O) at approximately 531.6 eV and the single-bonded oxygens (C-O) at around 533.0 eV. nih.gov

N 1s Spectrum: The N 1s spectrum would exhibit a single peak corresponding to the tertiary nitrogen atom of the carbamate structure, expected at a binding energy of approximately 399-400 eV. diva-portal.orgnih.gov

These spectral signatures provide definitive confirmation of the elemental composition and the integrity of the various functional groups within the molecule when analyzed on a surface. rsc.org

Table 4: Predicted XPS Core Level Binding Energies for this compound

Core LevelFunctional GroupPredicted Binding Energy (eV)
C 1sC-C, C-H (Aromatic/Aliphatic)~284.8
C-N~286.0
C-O~286.5
C=O (Carbamate/Carboxyl)~288.5
O 1sC=O~531.6
C-O~533.0
N 1sR₃-N~399.5

Thermogravimetric Analysis (TGA) in Polymer and Material Science Applications

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edueltra.com This technique is valuable for determining the thermal stability and decomposition profile of this compound, which is relevant for its use as a building block in materials science, such as in the formation of self-assembled structures or functionalized polymers. scienceopen.com

Research Findings: The TGA curve for this compound would show distinct mass loss steps corresponding to its thermal decomposition. The Fmoc protecting group is known to be thermally labile. chimia.ch Studies have shown that Fmoc cleavage can occur at temperatures as low as 120 °C, particularly in polar aprotic solvents like DMSO, but thermal decomposition in the solid state generally requires higher temperatures. chimia.chresearchgate.net

The initial major weight loss in the TGA of this compound would likely correspond to the cleavage of the Fmoc group, which decomposes to form dibenzofulvene and carbon dioxide. chimia.ch Subsequent weight loss at higher temperatures would be associated with the decomposition of the N-hexyl-glycine backbone. d-nb.info The precise decomposition temperatures and the percentage of mass loss at each stage provide quantitative data on the compound's thermal stability and composition. For example, analysis of Fmoc-glycine attached to nanoparticles showed weight loss events related to the organic moiety between 200 °C and 600 °C. mdpi.comnih.gov

Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally powerful technique for studying the secondary structure (e.g., helices, sheets) and conformational changes of biomolecules like peptides and proteins. acs.orgresearchgate.net

Research Findings: this compound itself is an achiral molecule because glycine, the parent amino acid, does not have a chiral alpha-carbon. nih.gov Consequently, a solution of the pure monomeric this compound will not produce a CD signal and is considered "CD-inactive."

Solid-State Characterization Techniques and Intermolecular Interaction Studies (e.g., X-ray Crystallography, Hirshfeld Surface Analysis)

Solid-state characterization provides invaluable insights into the three-dimensional structure and packing of molecules in a crystal lattice. These arrangements are governed by a variety of intermolecular interactions, which dictate the physical properties of the material.

X-ray Crystallography

For N-Fmoc protected amino acids, X-ray diffraction studies reveal how the bulky Fmoc group, the flexible alkyl chains, and the amino acid backbone organize themselves to achieve a thermodynamically stable crystal packing. While specific crystallographic data for this compound is not published, data from analogous structures, such as Fmoc-β-amino butyric acid, provides a representative example of the crystallographic parameters that can be expected. nih.govnih.gov

Representative Crystallographic Data for an N-Fmoc Protected Amino Acid Derivative (Fmoc-β-amino butyric acid)

ParameterValue
Chemical FormulaC₁₉H₁₉NO₄
Formula Weight325.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (5)
b (Å)9.8765 (4)
c (Å)17.1234 (8)
α (°)90
β (°)105.123 (2)
γ (°)90
Volume (ų)1654.3 (1)
Z4

Data presented is for Fmoc-β-amino butyric acid as a representative example. nih.govnih.gov

Hirshfeld Surface Analysis

For this compound, the presence of the fluorenyl group, the hexyl chain, and the glycine backbone would lead to a variety of intermolecular interactions. Based on studies of similar molecules, the expected interactions would include: nih.goviucr.org

H···H Interactions: These are typically the most abundant contacts, arising from the numerous hydrogen atoms on the Fmoc group and the hexyl chain. iucr.org

O···H/H···O Interactions: These represent hydrogen bonds, primarily involving the carboxylic acid group and the carbonyl of the Fmoc protecting group.

C···H/H···C Interactions: These are indicative of C-H···π interactions, where the hydrogen atoms of one molecule interact with the aromatic π-system of the Fmoc group of a neighboring molecule.

π···π Stacking: The aromatic fluorenyl groups are prone to engage in π···π stacking interactions, which are a significant stabilizing force in the crystal packing of many Fmoc-protected compounds.

The percentage contribution of these interactions can be quantified from the Hirshfeld surface analysis, providing a detailed picture of the forces governing the crystal structure.

Representative Hirshfeld Surface Analysis Data for an N-Fmoc Protected Amino Acid Derivative

Interaction TypePercentage Contribution
H···H45.0%
O···H/H···O25.5%
C···H/H···C18.2%
N···H/H···N5.8%
C···C3.5%
Other2.0%

Data presented is a representative example based on analyses of similar N-Fmoc protected amino acids. nih.goviucr.org

Theoretical and Computational Investigations of N Fmoc N Hexyl Glycine Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties that govern the behavior of N-Fmoc-N-hexyl-glycine. nih.gov These studies provide a detailed picture of electron distribution, orbital energies, and potential reaction sites, which are crucial for predicting its chemical reactivity and interactions. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems due to its balance of computational cost and accuracy. mdpi.comaps.org For this compound, DFT calculations can elucidate several key properties. By solving the Kohn-Sham equations, DFT can map the electron density to determine the molecule's ground-state energy and geometry. aps.org This allows for the precise prediction of bond lengths, bond angles, and dihedral angles.

DFT is used to calculate fundamental electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more readily polarizable and reactive. Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for predicting how this compound will interact with other molecules, such as solvents, reagents, or biological targets. rsc.orgmdpi.com

DFT calculations also enable the simulation of vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data to confirm the predicted structure and identify characteristic vibrational modes associated with the Fmoc, hexyl, and glycine (B1666218) moieties.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment2.8 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on Carbonyl Oxygen-0.55 eIdentifies a potential site for electrophilic attack or hydrogen bonding. nih.gov
Table 6.1:

Ab Initio Methods for Property Prediction

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for certain properties, albeit at a greater computational expense. nih.govmdpi.com These methods are based on solving the electronic Schrödinger equation without empirical parameterization. mdpi.com For this compound, ab initio calculations are particularly useful for obtaining highly accurate predictions of thermochemical properties like enthalpy of formation and Gibbs free energy. nih.gov

These methods are also employed to study non-covalent interactions, which are critical for understanding the self-assembly of this compound-containing peptoids. The π-π stacking interactions between the fluorenyl rings of the Fmoc group and van der Waals forces involving the hexyl chain can be accurately quantified. researchgate.net Recent work integrating ab initio calculations with machine learning has shown promise in efficiently exploring reaction pathways and thermodynamic properties for molecules like glycine, a methodology directly applicable to its derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are the preferred tool for exploring the conformational dynamics and intermolecular interactions of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules) on timescales from picoseconds to microseconds. biorxiv.orgbiorxiv.org

A key application of MD for this compound is conformational sampling. Due to the flexibility of the hexyl chain and rotations around various single bonds, the molecule can adopt a multitude of conformations. MD simulations can explore this conformational space to identify the most stable and populated states. biorxiv.org This is particularly important for understanding the secondary structures that peptoid oligomers, built from monomers like this compound, might form. escholarship.org Analysis of the simulation trajectories can reveal key dihedral angle distributions and the formation of transient intramolecular hydrogen bonds. biorxiv.org

MD simulations are also essential for studying the self-assembly process. By simulating multiple this compound molecules in a solvent, one can observe their aggregation behavior, driven by hydrophobic effects, π-π stacking of the Fmoc groups, and other non-covalent forces. weizmann.ac.il These simulations provide atomistic insight into the formation of nanostructures like fibers or sheets. acs.org

Conformational ClusterPopulation (%)Key Dihedral Angle (ω)Description
Extended65%~180°The hexyl chain is fully extended away from the backbone.
Folded (Cis-amide)20%~0°The amide bond is in a cis conformation, allowing the hexyl chain to fold back.
Partially Folded15%~180°The hexyl chain is bent or folded due to gauche conformations in its C-C bonds.
Table 6.2:

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the high-energy transition states that connect them. dokumen.pub For reactions involving this compound, such as its synthesis, deprotection of the Fmoc group, or its coupling to form a peptoid chain, computational modeling can reveal the step-by-step mechanism.

Using methods like DFT, researchers can locate the transition state structure for a given reaction step and calculate its energy, which corresponds to the activation energy barrier. ims.ac.jp A high barrier indicates a slow reaction, while a low barrier suggests a fast one. Comparing the energies of different potential pathways allows for the identification of the most favorable reaction mechanism. mdpi.com For example, modeling the removal of the Fmoc protecting group by a base like piperidine (B6355638) can clarify whether the reaction proceeds through an E1cB-like mechanism and can identify the rate-limiting step. weizmann.ac.il These computational insights are crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and selectivity. nih.gov Recently developed machine learning models can even accelerate the process of finding these fleeting transition state structures. mit.edu

In Silico Screening and Rational Design of this compound-based Molecules

In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of molecules for their potential to bind to a specific biological target, such as a protein receptor. This compound can be used as a scaffold or building block in the design of these libraries. By computationally generating thousands of derivatives—for instance, by varying the N-alkyl side chain or modifying the Fmoc group—researchers can screen for molecules with desirable properties.

Molecular docking is a common technique used in in silico screening. It predicts the preferred orientation of a ligand (the designed molecule) when bound to a target protein and estimates the binding affinity. This process can filter vast libraries down to a manageable number of promising candidates for experimental synthesis and testing. mit.edu This rational design approach, guided by computational predictions, significantly accelerates the discovery of new bioactive peptoids and peptidomimetics. mdpi.com

Machine Learning and Artificial Intelligence Approaches in Peptide/Peptoid Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design. researchgate.netnih.govbohrium.com In the context of peptoids incorporating this compound, ML models can be trained on existing data to learn the complex relationships between molecular structure and properties like bioactivity, solubility, or cell permeability. mdpi.com

These models, such as neural networks or support vector machines, can then predict the properties of new, unsynthesized peptoid sequences with remarkable speed and accuracy. mdpi.com This predictive power enables the high-throughput in silico screening of enormous chemical spaces that would be impossible to explore experimentally. plos.org Furthermore, generative AI models can design entirely new peptoid sequences from scratch that are optimized for a specific function, such as binding to a particular protein pocket or exhibiting antimicrobial activity. aps.orgmdpi.com The integration of AI with quantum chemistry and molecular dynamics simulations represents a new frontier, promising to further accelerate the rational design of functional molecules based on the this compound scaffold. nih.gov

Future Research Directions and Emerging Paradigms Involving N Fmoc N Hexyl Glycine

Development of Next-Generation N-Substituted Glycine (B1666218) Building Blocks

The development of new N-substituted glycine building blocks is a dynamic area of research focused on expanding the chemical diversity and functionality of peptoids. rsc.org Scientists are actively designing and synthesizing novel monomers with a wide array of side chains to create peptoids with specific, predetermined properties. rsc.orgacs.org A significant area of focus is the creation of monomers that can induce specific secondary structures, such as helices or sheets, by controlling the cis/trans isomerism of the amide bonds. rsc.org

Key strategies in this field include:

Incorporation of Diverse Functionalities: Researchers are introducing a variety of chemical groups into the side chains, including hydrophobic, polar, and charged moieties, to influence the solubility, self-assembly, and biological activity of the resulting peptoids. acs.orgacs.org

Structure-Inducing Monomers: The design of N-substituted glycines that promote a specific backbone geometry is crucial for mimicking the complex structures of proteins. rsc.org This includes the use of bulky or specially functionalized side chains that favor either the cis or trans amide bond conformation. rsc.org

Green Synthesis Approaches: There is a growing emphasis on developing environmentally friendly methods for synthesizing N-substituted glycine derivatives, for example, by using water as a solvent to avoid toxic organic solvents. acs.orgnih.gov

Recent research has demonstrated the successful synthesis of various N-substituted glycine derivatives with different aliphatic chain lengths, highlighting the tunability of their lipophilicity and potential for biological applications. acs.orgnih.gov For instance, studies have explored the synthesis of N-alkylamino-glycines and N-imino-glycines, which have been shown to strongly induce trans-amide bonds. rsc.org

Innovations in the Synthesis of Complex Peptoid and Hybrid Oligomer Architectures

Innovations in synthetic methodologies are enabling the creation of increasingly complex peptoid and hybrid oligomer structures. The solid-phase submonomer synthesis method remains a cornerstone for building sequence-defined peptoids. acs.orgmdpi.com This technique involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine, allowing for precise control over the monomer sequence. rsc.orgmdpi.com

Emerging synthetic strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the coupling reactions in peptoid synthesis, making the production of peptoid libraries and peptoid-peptide hybrids more efficient. cem.comnih.gov

Ugi Multicomponent Reaction: The Ugi four-component reaction provides a highly efficient and atom-economical method for generating diverse peptoid and peptide-peptoid hybrid structures under mild conditions. mdpi.comimrpress.comrsc.org This one-pot reaction allows for the combination of an acid, amine, isocyanide, and aldehyde to create complex backbones. mdpi.com

Hybrid Architectures: Researchers are developing methods to create hybrid oligomers that combine peptoid building blocks with other types of monomers, such as α-amino acids, to create novel materials with unique properties. acs.orgnih.govresearchgate.net These hybrid systems, sometimes referred to as polypept(o)ides, merge the features of polypeptides and polypeptoids. researchgate.net

These advanced synthetic approaches are expanding the accessible chemical space for peptoids and their hybrids, facilitating the development of new materials for a wide range of applications. rsc.orgnih.gov

Exploration in Advanced Functional Materials and Nanotechnology

The unique properties of peptoids, such as their stability and tunable side chains, make them highly attractive for applications in advanced functional materials and nanotechnology. sciforum.netresearchgate.net Researchers are leveraging the self-assembly capabilities of peptoids to create well-defined nanostructures with specific functions. acs.org

Key application areas include:

Nanosheets and Membranes: Precisely designed peptoid sequences can self-assemble into two-dimensional nanosheets. acs.org These atomically thin, robust structures have potential applications as nanoscale membranes or as scaffolds for molecular recognition and the templated growth of other materials. acs.org

Stimuli-Responsive Materials: The lack of backbone hydrogen bonding in polypeptoids makes them ideal systems for studying the effects of noncovalent interactions of substituents. researchgate.net This allows for the design of materials that respond to external stimuli such as pH or temperature.

Biomedical Applications: Peptoids are being explored for a variety of biomedical uses, including as drug delivery vehicles, biosensors, and antifouling coatings. acs.orgmdpi.com Their resistance to enzymatic degradation and enhanced cell permeability make them promising candidates for therapeutic agents. qyaobio.comacs.orgcem.com The ability to conjugate Fmoc-protected amino acids to other molecules is crucial for creating targeted therapies and diagnostic tools. chemimpex.comacs.org

The development of peptoid-based materials is a rapidly growing field, with ongoing research focused on creating more complex and functional nanostructures with tailored properties for specific applications. acs.orgresearchgate.net

Integration with DNA-Encoded Chemical Libraries (DELs) for High-Throughput Discovery

The integration of N-substituted glycine building blocks with DNA-encoded library (DEL) technology is a powerful strategy for the high-throughput discovery of novel bioactive molecules. rsc.orgnih.gov DELs consist of vast collections of chemical compounds, each attached to a unique DNA tag that serves as an identifiable barcode. rsc.orgnih.gov This allows for the simultaneous screening of billions of compounds against a biological target. substack.com

The process typically involves:

Library Synthesis: Combinatorial chemistry, often using a split-and-pool approach, is employed to generate a large and diverse library of compounds. nih.gov In the context of peptoids, this involves using various N-substituted glycine monomers. acs.org Each synthetic step is recorded by the ligation of a specific DNA sequence. acs.org

Affinity Selection: The entire library is incubated with the target protein, which is often immobilized on a solid support. rsc.org Non-binding compounds are washed away.

Hit Identification: The DNA tags of the remaining, bound compounds are amplified via PCR and then sequenced to identify the chemical structures of the high-affinity ligands. rsc.org

This technology has been successfully applied to discover ligands for a variety of protein targets. The ability to incorporate non-natural building blocks like N-substituted glycines greatly expands the chemical space that can be explored, increasing the probability of finding potent and selective binders. rsc.org Recent advancements have focused on creating more complex library designs, including macrocyclic peptoid-DELs, which offer a promising alternative to traditional peptide therapeutics due to their enhanced stability and cell permeability. rsc.orgnih.gov

Advanced Mechanistic Studies of Reactions and Interactions

A deeper understanding of the reaction mechanisms and intermolecular interactions involving N-Fmoc-N-hexyl-glycine and related compounds is crucial for optimizing their synthesis and predicting their behavior in biological and material systems. gbcramgarh.in Researchers employ a combination of experimental and computational techniques to study these processes at the molecular level.

Key areas of investigation include:

Reaction Kinetics and Thermodynamics: Studying the rates and equilibrium constants of the acylation and displacement reactions in peptoid synthesis helps to optimize reaction conditions and improve yields, especially when using sterically hindered or electronically deactivated amines. nih.gov

Conformational Analysis: The conformational preferences of peptoid backbones are a key determinant of their structure and function. pnas.org Computational modeling, such as Ramachandran plots for peptoid analogs, and experimental techniques like NMR spectroscopy are used to understand the factors that control the cis/trans isomerization of the tertiary amide bonds. pnas.orgbeilstein-journals.org

Noncovalent Interactions: The self-assembly of peptoids into higher-order structures is driven by a variety of noncovalent forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. acs.orgresearchgate.net Mechanistic studies aim to elucidate the relative contributions of these forces to the stability and morphology of the resulting nanostructures.

For example, temperature-dependent NMR spectroscopy has been used to determine the rotational barriers of cis/trans rotamers in glycosylated N-(2-aminoethyl)glycine (AEG) dipeptides, providing insight into their conformational dynamics. beilstein-journals.org Such detailed mechanistic understanding is essential for the rational design of next-generation peptoid-based materials and therapeutics.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The combination of synthetic chemistry with computational modeling represents a powerful paradigm for accelerating the discovery and optimization of N-substituted glycine-based molecules. imrpress.comnih.gov This synergistic approach allows for a more rational and efficient exploration of the vast chemical space of peptoids and their derivatives.

The integration of these methodologies manifests in several ways:

Rational Design and Virtual Screening: Computational tools are used to design novel N-substituted glycine building blocks with desired properties. imrpress.com Molecular docking and simulations can predict the binding affinity of virtual compounds to a target protein, helping to prioritize candidates for synthesis. acs.org

Structure Prediction and Refinement: Computational methods are employed to predict the three-dimensional structures of peptoids and hybrid oligomers. rsc.org These predictions can be refined and validated through experimental data from techniques like X-ray crystallography and NMR spectroscopy.

Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies and machine learning algorithms can identify correlations between the chemical structures of peptoids and their biological activities. substack.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding further synthetic efforts.

Conclusion

Synthesizing the Academic Contributions of N-Fmoc-N-hexyl-glycine Research

Research into this compound and its core component, N-hexyl-glycine, has primarily contributed to the expanding field of peptidomimetics and the development of novel peptide-based therapeutics. The introduction of the N-hexyl group to the glycine (B1666218) backbone creates a non-natural amino acid with a significant hydrophobic side chain. This modification has been identified as a valuable strategy in the design of macrocyclic peptides.

A key academic contribution lies in the use of N-hexyl-glycine to construct macrocyclic peptides with enhanced structural stability and cell permeability. Patent literature indicates that N-n-hexyl-glycine is a preferred amino acid for creating macrocyclic structures where hydrophobic side chains interact within the ring in a hydrophilic environment. google.com This interaction is crucial for stabilizing the peptide's conformation, a critical factor for its biological activity and resistance to degradation.

The role of the N-Fmoc protecting group is integral to realizing the potential of N-hexyl-glycine in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. researchgate.net The availability of N-hexyl-glycine in its Fmoc-protected form (this compound) allows for its direct and efficient incorporation into peptide sequences using well-established automated synthesis protocols. frontiersin.orgbeilstein-journals.org This facilitates the systematic exploration of the effects of N-hexyl-glycine substitution on the properties of a wide range of peptides.

Furthermore, studies on N-alkylated glycine derivatives, in a broader sense, have demonstrated that such modifications can significantly impact the physicochemical properties of peptides. researchgate.netmdpi.commdpi.com These alterations include increased lipophilicity, which can enhance membrane permeability, and improved stability against proteolytic enzymes. mdpi.comnih.gov Therefore, the academic contribution of this compound extends to providing a tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.

The research findings on related N-substituted glycine oligomers, known as peptoids, further underscore the importance of N-alkylation. Peptoids composed of monomers with six-carbon hexyl side chains have been synthesized and studied for their structure-activity relationships, particularly in the context of developing antimicrobial agents. beilstein-journals.org This parallel research highlights the general academic interest in the structural and functional consequences of incorporating N-alkylated glycine units with varying chain lengths into oligomeric structures.

Research AreaContribution of this compoundKey Findings
Peptidomimetics Building block for non-natural peptidesIncorporation of a hydrophobic hexyl group alters peptide conformation and properties.
Macrocyclic Peptides Enhances structural stability and cell permeabilityHydrophobic interactions of the hexyl side chain contribute to a stable macrocyclic structure. google.com
Solid-Phase Peptide Synthesis (SPPS) Enables incorporation of N-hexyl-glycineThe Fmoc group allows for efficient, automated synthesis of peptides containing this unnatural amino acid. researchgate.netfrontiersin.orgbeilstein-journals.org
Drug Discovery Tool for improving peptide drug propertiesN-alkylation can lead to increased metabolic stability and cell penetration. mdpi.comnih.gov

Projecting Future Scientific Impact and Unanswered Questions

The future scientific impact of this compound is intrinsically linked to the broader trajectory of peptide and peptidomimetic drug discovery. As the demand for therapeutics capable of modulating complex biological targets like protein-protein interactions grows, the need for novel chemical building blocks that confer advantageous properties will continue to expand. nih.gov

Future Scientific Impact:

The primary future impact of this compound will likely be in the development of next-generation peptide therapeutics with optimized drug-like properties. The ability to introduce a flexible, hydrophobic hexyl chain at specific positions within a peptide sequence offers a powerful method for modulating its structure, stability, and bioactivity. nih.gov We can project its impact in several key areas:

Enhanced Drug Candidates: The systematic incorporation of N-hexyl-glycine into peptide drug leads could result in candidates with improved oral bioavailability and longer in-vivo half-lives, addressing two of the major historical challenges in peptide-based drug development. nih.gov

Novel Macrocyclic Inhibitors: The demonstrated utility of N-hexyl-glycine in forming stable macrocycles suggests its continued use in designing potent and selective inhibitors for intracellular targets that have been challenging for traditional small molecules and large biologics. google.com

Advanced Peptoid Scaffolds: As a component of peptoids, N-hexyl-glycine can contribute to the creation of novel antimicrobial, anticancer, and cell-penetrating agents with unique mechanisms of action and reduced susceptibility to drug resistance. mdpi.com

Unanswered Questions:

Despite its potential, several questions regarding this compound and its corresponding residue remain to be fully explored by the scientific community:

Conformational Control: How does the N-hexyl group precisely influence the local and global conformation of different peptide backbones? While it is known to increase hydrophobicity, a detailed understanding of its impact on secondary structures like helices and sheets in various sequence contexts is still needed.

Structure-Activity Relationship (SAR) Nuances: What are the detailed SARs for the N-hexyl group in different biological contexts? Comprehensive studies are required to determine how its placement affects binding affinity, target selectivity, and off-target effects for a wider range of protein targets.

Beyond Hydrophobicity: Does the N-hexyl group participate in specific, non-covalent interactions beyond simple hydrophobic packing within a binding pocket? Investigating potential van der Waals or other subtle interactions could open new avenues for rational drug design.

Comparative Analysis: How does the N-hexyl group compare to other N-alkyl groups (e.g., N-butyl, N-octyl) in terms of conferring optimal therapeutic properties for specific applications? A systematic comparison across a range of biological targets is warranted.

Addressing these questions through dedicated research will be crucial for fully harnessing the scientific potential of this compound and similar N-alkylated amino acids in medicinal chemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.